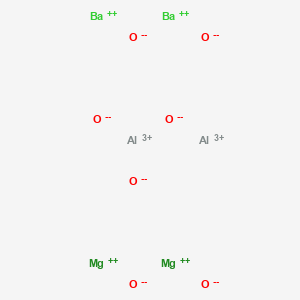
Barium magnesium aluminate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium magnesium aluminate is a useful research compound. Its molecular formula is Al2Ba2Mg2O7 and its molecular weight is 489.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Phosphor Applications
BAM as a Blue Phosphor:
Barium magnesium aluminate doped with europium (BaMgAl10O17:Eu) serves as a blue-emitting phosphor widely utilized in fluorescent lamps and plasma display panels (PDPs). Its ability to emit light at approximately 450 nm under ultraviolet (UV) excitation makes it essential for creating white light when combined with other phosphors. However, challenges such as reduced brightness over time due to exposure to UV radiation have led to ongoing research aimed at enhancing its thermal stability and emission maintenance through various dopants like hafnium (Hf) and zirconium (Zr) .
Comparison of Phosphor Performance:
Recent studies have shown that europium-doped BAM phosphors exhibit improved brightness when doped with Hf or Zr, demonstrating a 10% increase in brightness under specific conditions compared to standard BAM phosphors. This performance enhancement is crucial for applications requiring consistent luminescence over extended periods .
Luminescent Materials
Glow-in-the-Dark Products:
BAM's luminescent properties allow it to be used in glow-in-the-dark products. When exposed to light, BAM can absorb energy and subsequently emit it in the dark. This property is exploited in safety signs, toys, and decorative materials .
Emergency Signage:
The compound's ability to store light makes it suitable for emergency exit signs that remain visible during power outages. These signs utilize BAM's luminescence to ensure safety in low-light conditions .
Security Applications
BAM is also employed in security-related applications such as invisible inks and anti-counterfeiting measures. Its luminescent features can be utilized for authentication purposes, enhancing the security of documents and currency .
Catalysis
In the chemical industry, BAM can be utilized as a catalyst in specific reactions. Catalysts are vital for speeding up chemical processes without being consumed themselves, making BAM an interesting candidate for various catalytic applications .
Ceramics and Glass Industry
BAM is used within the ceramics and glass industry due to its properties as a fluxing agent. It helps lower the melting point of materials and improves their overall characteristics, which is beneficial for manufacturing high-quality ceramics .
Case Study 1: Enhancement of BAM Phosphors
A study focused on improving the performance of europium-activated BAM phosphors by incorporating Hf and Zr showed significant improvements in brightness retention under prolonged UV exposure. This advancement is critical for applications in high-demand lighting environments where durability is essential .
Case Study 2: Glow-in-the-Dark Applications
Research into the formulation of glow-in-the-dark materials using BAM has led to innovative products that enhance safety and visibility in dark environments. These materials have been successfully integrated into consumer goods such as toys and safety signage .
Analyse Chemischer Reaktionen
Solid-State Reaction
-
Precursors : BaCO₃, MgO, Al₂O₃, and Eu₂O₃ (for doped variants) .
-
Process :
-
Key Reaction :
BaCO3+MgO+5Al2O3→BaMgAl10O17+CO2↑Excess BaF₂ (10 mol%) is added as a flux to enhance crystallinity .
Solution Combustion
-
Process :
Sol-Gel Auto-Combustion
Dopant Incorporation and Charge Compensation
Doping modifies BAM’s optical and thermal properties:
-
Charge Compensation : Substitution of Al³⁺ with tetravalent ions (Hf⁴⁺, Zr⁴⁺) is balanced by cation vacancies or oxygen interstitial defects .
Phase Evolution and Structural Stability
Reaction conditions critically influence phase purity:
-
Defect Chemistry : Oxygen vacancies (VO∙) and F-centers dominate luminescence quenching at higher Mg/Al ratios (>1:1) .
Optical Emission Mechanisms
BAM’s blue emission arises from Eu²⁺ and defect-related transitions:
-
Eu²⁺ Emission :
Eu2+(4f65d1)→Eu2+(4f7)+hν(450nm)Intensity correlates with dopant concentration (10–14% optimal) .
-
Defect-Induced Emission :
Thermal and Radiation-Induced Degradation
BAM undergoes performance decline under extreme conditions:
Table 1: Dopant Impact on Emission Intensity
| Dopant (0.5 mol%) | Relative Brightness (vs. Undoped) | Wavelength (nm) |
|---|---|---|
| None | 100% | 450 |
| Hf | 110% | 450 |
| Zr | 108% | 450 |
| Si | 105% | 450 |
| Data adapted from . |
Eigenschaften
CAS-Nummer |
63774-55-0 |
|---|---|
Molekularformel |
Al2Ba2Mg2O7 |
Molekulargewicht |
489.2 g/mol |
IUPAC-Name |
dialuminum;dimagnesium;barium(2+);oxygen(2-) |
InChI |
InChI=1S/2Al.2Ba.2Mg.7O/q2*+3;4*+2;7*-2 |
InChI-Schlüssel |
DXNVUKXMTZHOTP-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mg+2].[Mg+2].[Al+3].[Al+3].[Ba+2].[Ba+2] |
Kanonische SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mg+2].[Mg+2].[Al+3].[Al+3].[Ba+2].[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















